TG11-77 hydrochloride
Overview
Description
TG11-77 hydrochloride: is a brain-permeable antagonist of the prostaglandin E2 receptor subtype EP2. It is known for its high potency and selectivity, making it a valuable compound in the study of central nervous system diseases and inflammatory disorders .
Mechanism of Action
Target of Action
TG11-77 hydrochloride is a brain-permeable antagonist of the prostaglandin E2 (PGE2) receptor subtype EP2 . It is selective for EP2 over DP1, EP4, and IP receptors . The EP2 receptor is a part of the cyclooxygenase-2 (COX-2) signaling pathway, which is involved in neuroinflammatory responses .
Mode of Action
This compound interacts with its target, the EP2 receptor, by inhibiting its activity. This inhibition disrupts the downstream signaling of the COX-2 pathway . The compound’s interaction with its target leads to a decrease in the expression of genes encoding COX-2, IL-1β, and IL-6 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the COX-2 signaling pathway . This pathway is involved in neuroinflammatory responses, particularly in the context of Alzheimer’s disease . By inhibiting the EP2 receptor, this compound disrupts this pathway, leading to a reduction in the expression of proinflammatory mediators .
Result of Action
The primary result of this compound’s action is the suppression of inflammatory gene expression induced by EP2 activation . Specifically, it inhibits the expression of genes encoding COX-2, IL-1β, and IL-6 . This leads to a reduction in neuroinflammation, which is beneficial in the context of neurodegenerative disorders like Alzheimer’s disease .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in a study involving mice, the compound was administered in the presence or absence of lipopolysaccharide (LPS), a potent inducer of inflammation . The results showed that the compound’s anti-inflammatory effects were more pronounced in the presence of LPS . This suggests that the compound’s efficacy can be influenced by the presence of additional inflammatory stimuli in the environment.
Biochemical Analysis
Biochemical Properties
TG11-77 Hydrochloride interacts with the EP2 receptor, a subtype of the prostaglandin E2 (PGE2) receptor . The nature of this interaction is antagonistic, meaning that this compound binds to the EP2 receptor and inhibits its activity .
Cellular Effects
This compound has been shown to suppress inflammatory gene expression induced by EP2 activation in a microglial cell line . This suggests that it may influence cell function by modulating cell signaling pathways and gene expression related to inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the EP2 receptor and inhibiting its activity . This inhibition can lead to changes in gene expression, particularly of genes involved in inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TG11-77 hydrochloride involves the formation of 2-((4,6-dimethylpyridin-2-yl)amino)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)pyrimidine-5-carboxamide, followed by its conversion to the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of automated reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions: TG11-77 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS) at pH 7.2. The reactions are typically carried out at controlled temperatures to ensure the stability of the compound .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound, while oxidation and reduction reactions can lead to changes in the functional groups present .
Scientific Research Applications
Chemistry: In chemistry, TG11-77 hydrochloride is used as a selective antagonist to study the role of the EP2 receptor in various biochemical pathways. Its high selectivity and potency make it a valuable tool for understanding receptor-ligand interactions .
Biology: In biological research, this compound is used to investigate the role of the EP2 receptor in neuroinflammation and other cellular processes. It has been shown to inhibit the expression of genes encoding COX-2, IL-1β, and IL-6, which are involved in inflammatory responses .
Medicine: In medical research, this compound is explored for its potential therapeutic applications in treating central nervous system diseases, such as Alzheimer’s disease. It has demonstrated the ability to reduce neuroinflammation and improve cognitive function in animal models .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting the EP2 receptor. Its high selectivity and brain permeability make it a promising candidate for treating various neurological and inflammatory disorders .
Comparison with Similar Compounds
- EP4 receptor antagonists
- DP1 receptor antagonists
- IP receptor antagonists
Comparison: TG11-77 hydrochloride is unique in its high selectivity for the EP2 receptor over other prostanoid receptors such as EP4, DP1, and IP receptors. This selectivity is crucial for its effectiveness in targeting specific pathways without affecting other receptors, reducing the risk of side effects .
Properties
IUPAC Name |
2-[(4,6-dimethylpyridin-2-yl)amino]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]pyrimidine-5-carboxamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O.ClH/c1-14-10-15(2)27-21(11-14)29-23-25-12-17(13-26-23)22(30)24-9-8-18-16(3)28-20-7-5-4-6-19(18)20;/h4-7,10-13,28H,8-9H2,1-3H3,(H,24,30)(H,25,26,27,29);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHQNXHZXZHWSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC2=NC=C(C=N2)C(=O)NCCC3=C(NC4=CC=CC=C43)C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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